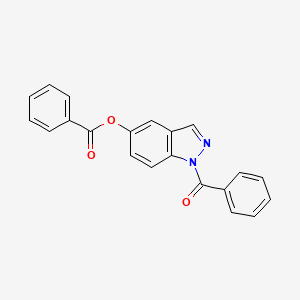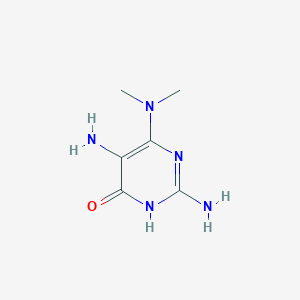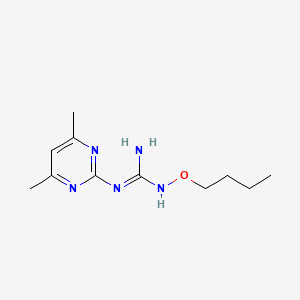![molecular formula C20H20N2O6 B12905238 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline CAS No. 62775-34-2](/img/structure/B12905238.png)
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound that features a unique structure combining a nitrobenzyl group with an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to further reactions, such as bromination, to yield 4,5-dimethoxy-2-nitrobenzyl bromide . The final step involves coupling this intermediate with 6,7-dimethoxyisoquinoline under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Photochemistry: Used as a photolabile protecting group in caging technology to develop pro-drugs.
Medicinal Chemistry: Potential use in the development of novel therapeutic agents due to its unique structural features.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a reagent for protecting groups.
Wirkmechanismus
The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to UV light, the compound undergoes photolysis, releasing the active moiety . This process can be precisely controlled, making it useful in applications requiring spatial and temporal resolution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the nitrobenzyl moiety and is used in similar photochemical applications.
4,5-Methylenedioxy-2-nitrobenzyl alcohol: Another photolabile compound with similar properties.
Uniqueness
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is unique due to its combination of the nitrobenzyl group with an isoquinoline core, providing distinct photochemical and pharmacological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
62775-34-2 |
|---|---|
Molekularformel |
C20H20N2O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20N2O6/c1-25-17-6-12(16(22(23)24)9-20(17)28-4)5-13-10-21-11-14-7-18(26-2)19(27-3)8-15(13)14/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
PBBBCPVZJZUYAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


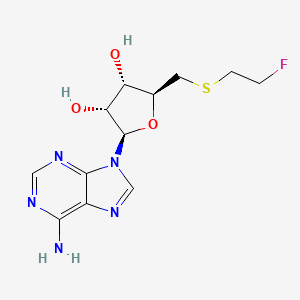
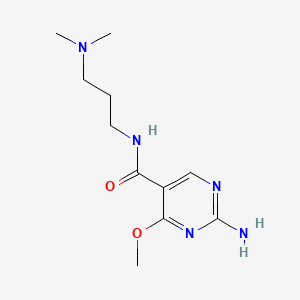
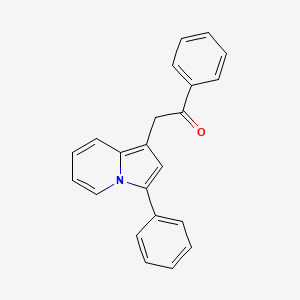
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)

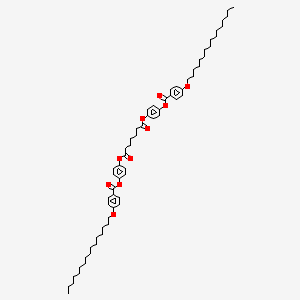
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)
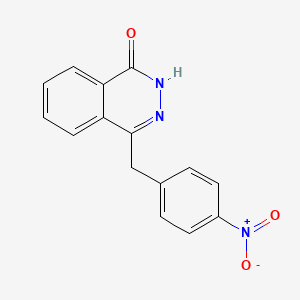

![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
